molecular formula C21H30N6O4 B14947072 Ethyl 3-({4-[(2-hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoate

Ethyl 3-({4-[(2-hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoate

Cat. No.: B14947072
M. Wt: 430.5 g/mol
InChI Key: BTDJFUJSTKOPQR-UHFFFAOYSA-N
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Description

ETHYL 3-({4-[(2-HYDROXYETHYL)AMINO]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a morpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-({4-[(2-HYDROXYETHYL)AMINO]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE typically involves multiple steps. One common method includes the reaction of 4-(4-methylphenyl)-3-buten-2-one with 2-hydroxyethylamine to form an intermediate. This intermediate is then reacted with 2-chloro-4,6-diamino-1,3,5-triazine in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-({4-[(2-HYDROXYETHYL)AMINO]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 3-({4-[(2-HYDROXYETHYL)AMINO]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 3-({4-[(2-HYDROXYETHYL)AMINO]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-bis[4-[bis(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonic acid
  • 1,3,5-Triazine derivatives

Uniqueness

ETHYL 3-({4-[(2-HYDROXYETHYL)AMINO]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H30N6O4

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 3-[[4-(2-hydroxyethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C21H30N6O4/c1-3-31-18(29)14-17(16-6-4-15(2)5-7-16)23-20-24-19(22-8-11-28)25-21(26-20)27-9-12-30-13-10-27/h4-7,17,28H,3,8-14H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

BTDJFUJSTKOPQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC2=NC(=NC(=N2)NCCO)N3CCOCC3

Origin of Product

United States

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